5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Hydrogen bonding Scaffold comparison Binding-site interactions

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 90004-30-1) is a fused N-heterocyclic building block bearing a carboxylic acid at the 3-position, a methyl group at the 5-position, and a 7-oxo group that exists in tautomeric equilibrium with the 7-hydroxy form. The compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold class, which has been validated as a privileged structure in medicinal chemistry for angiotensin II receptor antagonism, kinase inhibition, and KDM5 demethylase targeting.

Molecular Formula C8H7N3O3
Molecular Weight 193.162
CAS No. 90004-30-1
Cat. No. B2532202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS90004-30-1
Molecular FormulaC8H7N3O3
Molecular Weight193.162
Structural Identifiers
SMILESCC1=CC(=O)N2C(=N1)C(=CN2)C(=O)O
InChIInChI=1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,9H,1H3,(H,13,14)
InChIKeyBKWFHANLTXQVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 90004-30-1): Core Scaffold Identification for Procurement in Kinase and GPCR Antagonist Research


5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 90004-30-1) is a fused N-heterocyclic building block bearing a carboxylic acid at the 3-position, a methyl group at the 5-position, and a 7-oxo group that exists in tautomeric equilibrium with the 7-hydroxy form [1]. The compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold class, which has been validated as a privileged structure in medicinal chemistry for angiotensin II receptor antagonism, kinase inhibition, and KDM5 demethylase targeting [2][3]. Its molecular formula is C₈H₇N₃O₃, molecular weight 193.16 g/mol, and it is commercially available at ≥95% purity .

Why 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs in Lead Optimization


The simultaneous presence of the 7-oxo/7-hydroxy tautomeric group and the 5-methyl substituent on the pyrazolo[1,5-a]pyrimidine core creates a unique hydrogen-bonding and steric profile that is absent in the unsubstituted parent scaffold (CAS 25940-35-6) or in analogs lacking the 7-oxo group (e.g., CAS 62908-85-4). The 7-oxo group contributes two additional hydrogen bond acceptors relative to the des-oxo scaffold, altering binding-site interactions critical for target engagement [1]. Structure-activity relationship (SAR) studies on 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives have demonstrated that the presence and position of substituents directly determine in vitro potency against the angiotensin II AT1 receptor, with Ki values spanning two orders of magnitude depending on the alkyl substitution pattern [2]. Substituting with an ethyl analog (CAS 1263211-58-0) increases molecular weight by 7.3% and lipophilicity, which can alter pharmacokinetic and selectivity profiles in unpredictable ways.

Quantitative Differentiation Evidence for 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 90004-30-1) Against Closest Analogs


Hydrogen Bond Acceptor Capacity of 7-Oxo Group Compared to Des-Oxo Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 25940-35-6)

The target compound possesses a 7-oxo group that contributes an additional carbonyl oxygen, increasing the total hydrogen bond acceptor (HBA) count to 5, compared to 4 HBA for the des-oxo parent scaffold pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) [1]. This difference in HBA count is structurally verified by PubChem computed descriptors and directly impacts binding-site recognition, as demonstrated by crystallographic studies of the closely related inhibitor N8 (5-methyl-7-oxo-6-(propan-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile), where the 7-oxo carbonyl participates in metal coordination within the KDM5A active site [2].

Hydrogen bonding Scaffold comparison Binding-site interactions

Lipophilicity Differential: LogP Range Reflects Tautomeric Equilibrium Unique to 7-Oxo/7-Hydroxy Scaffold

The target compound exhibits a measured LogP of 1.77 , compared to a computationally predicted XLogP3-AA of -0.2 [1]. This large discrepancy (~1.97 log units) is attributed to the keto-enol tautomerism between the 7-oxo and 7-hydroxy forms, which is a unique feature of this scaffold. By contrast, the des-oxo analog 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 62908-85-4), which lacks this tautomerism, shows a more consistent LogP profile. The ethyl analog (CAS 1263211-58-0) has a molecular weight of 207.19 g/mol , which is 7.3% higher than the target compound (193.16 g/mol), contributing to increased lipophilicity.

Lipophilicity Tautomerism ADME prediction

Validated KDM5A Epigenetic Target Engagement: Structural Evidence from Close Analog N8 (3-Carbonitrile Derivative) with IC50 24 nM

The closely related analog N8 (5-methyl-7-oxo-6-(propan-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile) inhibits KDM5A with an IC50 of 24 nM in a TR-FRET assay [1]. The crystal structure of the KDM5A Jmj domain in complex with N8 (PDB 5IVE, resolution 1.78 Å) reveals that the 5-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine core occupies the α-ketoglutarate binding pocket, with the 7-oxo carbonyl coordinating the active-site Mn(II) ion [2]. The target compound differs solely at the 3-position (carboxylic acid vs. carbonitrile) and at the 6-position (H vs. isopropyl), retaining the identical 5-methyl-7-oxo pharmacophore that engages the metal center. This structural validation distinguishes the target compound from analogs lacking the 7-oxo group (e.g., CAS 62908-85-4), which cannot achieve the same metal-coordination geometry.

Epigenetics KDM5A demethylase Structure-based drug design

Angiotensin II AT1 Receptor Antagonist Class-Level Potency: 7-Oxo-3-Carboxylic Acid Derivatives Achieve Sub-Nanomolar Ki

Kiyama et al. reported that 6-alkyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives exhibit Ki values in the range of 0.4–4.0 nM against the human AT1 angiotensin II receptor in an in vitro binding assay using transfected COS cells [1]. The 6-propyl derivative (compound 4d) reduced mean blood pressure by >30 mmHg at 1 mg/kg i.v. in spontaneously hypertensive rats. Shiota et al. subsequently demonstrated that modifications at the 3- and 5-positions of this scaffold are critical determinants of oral activity, establishing the 3-carboxylic acid and 5-methyl substitution pattern as a privileged starting point for orally active AII antagonists [2]. The target compound embodies the core 7-oxo-3-carboxylic acid pharmacophore with a 5-methyl substituent, providing the essential scaffold geometry required for AT1 receptor binding.

GPCR Angiotensin II antagonist Hypertension AT1 receptor binding

Functional Group Orthogonality: 3-Carboxylic Acid Enables Direct Amide Conjugation vs. 3-Carbonitrile Requiring Hydrolysis

The 3-carboxylic acid group of the target compound permits direct amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt), whereas the 3-carbonitrile analog (CAS 158664-14-3) requires harsh acidic or basic hydrolysis to install the carboxylic acid before conjugation . This functional group orthogonality provides a one-step synthetic advantage for generating compound libraries or bioconjugates. Additionally, the carboxylic acid contributes 2 hydrogen bond donors not present in the carbonitrile analog, altering both solubility and target interaction profiles.

Synthetic accessibility Amide coupling Carboxylic acid handle Chemical biology probes

Evidence-Backed Application Scenarios for Procuring 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 90004-30-1)


Fragment-Based Lead Discovery for KDM5 Demethylase Inhibitors Targeting Epigenetic Oncology

The target compound serves as a core fragment for KDM5A/B inhibitor design, with the 5-methyl-7-oxo-pyrazolo[1,5-a]pyrimidine scaffold validated by the co-crystal structure of analog N8 (PDB 5IVE, 1.78 Å). The 7-oxo carbonyl coordinates the active-site Mn(II), while the 3-carboxylic acid provides a vector for fragment elaboration via amide coupling [1]. The fragment's molecular weight (193.16 Da) and hydrogen-bonding profile (2 HBD, 5 HBA) satisfy the Rule of Three for fragment-based screening [2].

Scaffold-Hopping Starting Point for Non-Peptide Angiotensin II AT1 Receptor Antagonist Programs

Class-level SAR from the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid series demonstrates Ki values of 0.4–4.0 nM against human AT1 receptor, with in vivo blood pressure reduction >30 mmHg at 1 mg/kg i.v. in SHRs [3]. The 5-methyl and 3-carboxylic acid substituents are essential for in vivo oral activity as established by Shiota et al. [4]. The target compound provides the unelaborated core scaffold for installation of 6-position substituents known to drive potency and oral bioavailability.

Chemical Biology Probe Synthesis via Direct Amide Conjugation at the 3-Carboxylic Acid Handle

The 3-carboxylic acid functional group enables one-step amide coupling with amine-containing linkers, fluorophores, or biotin tags, eliminating the need for nitrile hydrolysis required by the 3-carbonitrile analog (CAS 158664-14-3) . This synthetic efficiency is critical for high-throughput probe generation in chemical biology campaigns, where the 5-methyl-7-oxo scaffold provides a metal-coordinating pharmacophore for target engagement studies.

Tautomerism-Dependent Physicochemical Property Tuning for Lead Optimization

The equilibrium between the 7-oxo and 7-hydroxy tautomeric forms produces a LogP range spanning approximately 2 log units (measured LogP = 1.77 vs. XLogP3-AA = -0.2), a distinctive property not found in des-oxo analogs [2]. This allows medicinal chemists to exploit pH-dependent or environment-dependent shifts in lipophilicity and solubility during lead optimization, potentially improving oral absorption or reducing off-target partitioning.

Quote Request

Request a Quote for 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.